ETHYL (2E)-5-(2,5-DIMETHOXYPHENYL)-7-METHYL-3-OXO-2-[(PYRIDIN-3-YL)METHYLIDENE]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
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Overview
Description
ETHYL (2E)-5-(2,5-DIMETHOXYPHENYL)-7-METHYL-3-OXO-2-[(PYRIDIN-3-YL)METHYLIDENE]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of thiazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (2E)-5-(2,5-DIMETHOXYPHENYL)-7-METHYL-3-OXO-2-[(PYRIDIN-3-YL)METHYLIDENE]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL (2E)-5-(2,5-DIMETHOXYPHENYL)-7-METHYL-3-OXO-2-[(PYRIDIN-3-YL)METHYLIDENE]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Medicine: The compound could be investigated for its potential therapeutic effects and used in drug development.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ETHYL (2E)-5-(2,5-DIMETHOXYPHENYL)-7-METHYL-3-OXO-2-[(PYRIDIN-3-YL)METHYLIDENE]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ETHYL (2E)-5-(2,5-DIMETHOXYPHENYL)-7-METHYL-3-OXO-2-[(PYRIDIN-3-YL)METHYLIDENE]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE include other thiazolopyrimidines with different substituents. Examples include:
- 5-(2,5-Dimethoxyphenyl)-7-methyl-3-oxo-2-[(pyridin-3-yl)methylidene]-2H,3H,5H-thiazolo[3,2-a]pyrimidine-6-carboxylate
- 5-(2,5-Dimethoxyphenyl)-7-methyl-3-oxo-2-[(pyridin-4-yl)methylidene]-2H,3H,5H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the resulting biological activity. The presence of the ethyl ester, dimethoxyphenyl, and pyridinylmethylidene groups may confer unique properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C24H23N3O5S |
---|---|
Molecular Weight |
465.5g/mol |
IUPAC Name |
ethyl (2E)-5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2-(pyridin-3-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C24H23N3O5S/c1-5-32-23(29)20-14(2)26-24-27(21(20)17-12-16(30-3)8-9-18(17)31-4)22(28)19(33-24)11-15-7-6-10-25-13-15/h6-13,21H,5H2,1-4H3/b19-11+ |
InChI Key |
DYODPRLLAPABDP-YBFXNURJSA-N |
SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=C(C=CC(=C3)OC)OC)C(=O)C(=CC4=CN=CC=C4)S2)C |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=C(C=CC(=C3)OC)OC)C(=O)/C(=C\C4=CN=CC=C4)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=C(C=CC(=C3)OC)OC)C(=O)C(=CC4=CN=CC=C4)S2)C |
Origin of Product |
United States |
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